molecular formula C9H4BrNO B12096227 5-Bromobenzofuran-2-carbonitrile

5-Bromobenzofuran-2-carbonitrile

Cat. No.: B12096227
M. Wt: 222.04 g/mol
InChI Key: SBGMVGYYYFGZJF-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-2-carbonitrile: is an organic compound with the molecular formula C9H4BrNO . It is a derivative of benzofuran, where a bromine atom is substituted at the 5-position and a cyano group at the 2-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Benzofuran-2-carbonitrile: : One common method involves the bromination of benzofuran-2-carbonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

  • Cyclization of 2-(2-Bromophenyl)acetonitrile: : Another method involves the cyclization of 2-(2-bromophenyl)acetonitrile. This reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of 5-Bromobenzofuran-2-carbonitrile typically involves large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction parameters and improve safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : 5-Bromobenzofuran-2-carbonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can be oxidized to form corresponding oxides or reduced to form amines or other derivatives, depending on the reagents and conditions used.

  • Coupling Reactions: : It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a new carbon-carbon bond, forming more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substituted Benzofurans: Products where the bromine atom is replaced by various functional groups.

    Amines and Alcohols: Products formed through reduction reactions.

    Complex Aromatic Systems: Products from coupling reactions, leading to extended aromatic frameworks.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromobenzofuran-2-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules, including potential drugs for treating various diseases. Its derivatives have shown promise in anti-cancer, anti-inflammatory, and antimicrobial research.

Industry

In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its unique structure makes it suitable for the development of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism by which 5-Bromobenzofuran-2-carbonitrile exerts its effects depends on its application. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorobenzofuran-2-carbonitrile: Similar structure with a chlorine atom instead of bromine.

    5-Fluorobenzofuran-2-carbonitrile: Contains a fluorine atom at the 5-position.

    5-Iodobenzofuran-2-carbonitrile: Contains an iodine atom at the 5-position.

Uniqueness

5-Bromobenzofuran-2-carbonitrile is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects can influence the compound’s reactivity and interaction with other molecules, making it distinct from its halogenated analogs. The bromine atom’s size and electron-withdrawing nature can affect the compound’s chemical behavior, leading to different reaction outcomes and biological activities compared to its chlorine, fluorine, or iodine counterparts.

Properties

Molecular Formula

C9H4BrNO

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromo-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C9H4BrNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H

InChI Key

SBGMVGYYYFGZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C#N

Origin of Product

United States

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